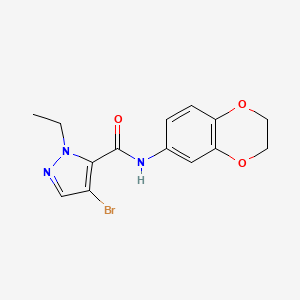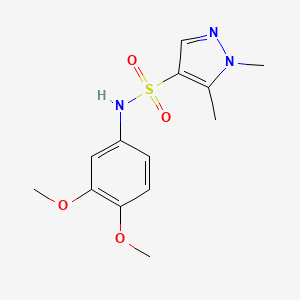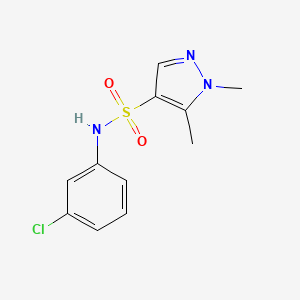![molecular formula C19H26BrNOS B4314974 4-(3-bromo-4-methylphenyl)-8-tert-butyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4314974.png)
4-(3-bromo-4-methylphenyl)-8-tert-butyl-1-thia-4-azaspiro[4.5]decan-3-one
Overview
Description
4-(3-bromo-4-methylphenyl)-8-tert-butyl-1-thia-4-azaspiro[4.5]decan-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a spiro linkage between a thiazolidine ring and a decane ring, with various substituents including a bromo group, a methyl group, and a tert-butyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 4-(3-bromo-4-methylphenyl)-8-tert-butyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidine ring, which is then coupled with the decane ring through a spiro linkage. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The bromo and methyl substituents are introduced through electrophilic aromatic substitution reactions, while the tert-butyl group is typically added via Friedel-Crafts alkylation. Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
4-(3-bromo-4-methylphenyl)-8-tert-butyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromo group or reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromo substituent, where nucleophiles like amines or thiols replace the bromo group, forming new derivatives.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
4-(3-bromo-4-methylphenyl)-8-tert-butyl-1-thia-4-azaspiro[4.5]decan-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to modulate specific molecular pathways makes it a candidate for the development of new drugs.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-methylphenyl)-8-tert-butyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the bromo and tert-butyl groups can enhance its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
4-(3-bromo-4-methylphenyl)-8-tert-butyl-1-thia-4-azaspiro[4.5]decan-3-one can be compared with other similar compounds, such as:
1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds share a similar spirocyclic structure but differ in the substituents attached to the rings. They may have different biological activities and applications.
Indole derivatives: While not spirocyclic, indole derivatives also exhibit a wide range of biological activities and are used in drug discovery. The comparison highlights the unique structural features and potential advantages of spirocyclic compounds.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a bicyclic structure and are used in various biomedical applications. The comparison underscores the diversity of heterocyclic compounds and their potential in scientific research.
Properties
IUPAC Name |
4-(3-bromo-4-methylphenyl)-8-tert-butyl-1-thia-4-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrNOS/c1-13-5-6-15(11-16(13)20)21-17(22)12-23-19(21)9-7-14(8-10-19)18(2,3)4/h5-6,11,14H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYQCIABLHIXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23CCC(CC3)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4314913.png)

![N-[(4-FLUOROPHENYL)METHYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4314929.png)



![15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4314952.png)
![3-[(3-Bromo-4-methylphenyl)amino]-1-(furan-2-yl)propan-1-one](/img/structure/B4314960.png)
![3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-(2-FURYL)-1-PROPANONE](/img/structure/B4314965.png)
![1-[(4-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE](/img/structure/B4315000.png)
![3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE](/img/structure/B4315012.png)
